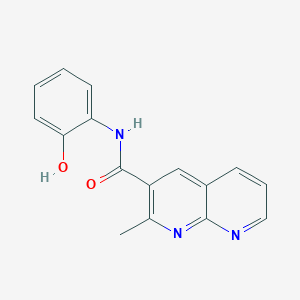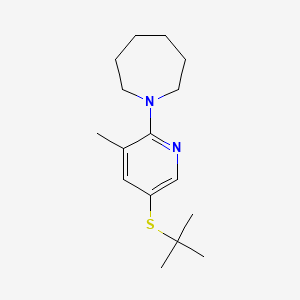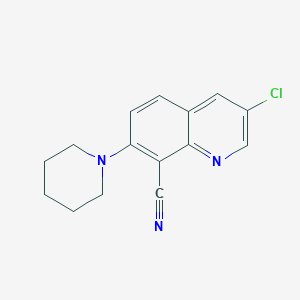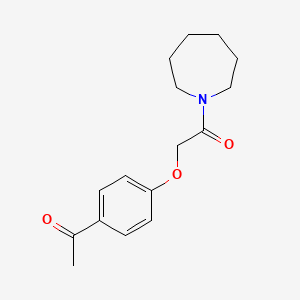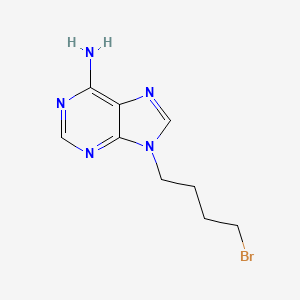
9-(4-Bromobutyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Bromobutyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobutyl group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with 4-bromobutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromobutyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the purine ring or the bromobutyl side chain.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced forms of the purine ring or the bromobutyl side chain.
Scientific Research Applications
9-(4-Bromobutyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents. Its purine structure is crucial for the development of nucleoside analogs that inhibit viral replication or cancer cell proliferation.
Biological Studies: The compound is employed in studies investigating the mechanisms of enzyme inhibition and receptor binding. It serves as a probe to understand the interactions between purine derivatives and biological targets.
Chemical Biology: Researchers use this compound to study the effects of alkylation on purine derivatives and their biological activities. It helps in elucidating the structure-activity relationships of purine-based compounds.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 9-(4-Bromobutyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromobutyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The purine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
9-(4-Bromobutyl)-9H-carbazole: This compound has a similar bromobutyl group but a different core structure (carbazole instead of purine). It exhibits distinct photophysical properties and is used in optoelectronic applications.
9-(4-Bromobutyl)-9H-fluorene: Another compound with a bromobutyl group, but with a fluorene core. It is used in the development of organic light-emitting diodes (OLEDs) and other luminescent materials.
Uniqueness
9-(4-Bromobutyl)-9H-purin-6-amine is unique due to its purine core, which imparts specific biological activities not observed in carbazole or fluorene derivatives. The presence of the purine ring allows for interactions with nucleic acids and enzymes involved in nucleotide metabolism, making it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
81792-12-3 |
|---|---|
Molecular Formula |
C9H12BrN5 |
Molecular Weight |
270.13 g/mol |
IUPAC Name |
9-(4-bromobutyl)purin-6-amine |
InChI |
InChI=1S/C9H12BrN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |
InChI Key |
KQCVQDGGEHOVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)

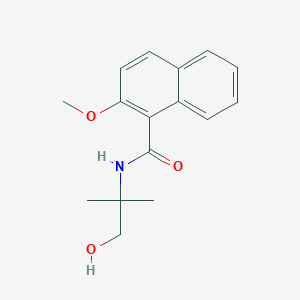
![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)


